molecular formula C17H27NO3 B6631527 3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid

3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid

Cat. No. B6631527
M. Wt: 293.4 g/mol
InChI Key: ICNKZHAFGQARFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid, commonly known as AICA ribonucleotide or Acadesine, is a nucleotide analogue that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

AICA ribonucleotide works by activating AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. AMPK activation leads to the stimulation of glucose uptake and fatty acid oxidation, as well as the inhibition of protein synthesis and cell growth. This mechanism of action has been shown to have a wide range of effects on various physiological and biochemical processes, making AICA ribonucleotide a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
AICA ribonucleotide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for diabetes. It has also been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, AICA ribonucleotide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using AICA ribonucleotide in lab experiments is its well-established synthesis method. Additionally, its mechanism of action has been extensively studied, making it a well-understood compound. However, one limitation of using AICA ribonucleotide in lab experiments is its potential toxicity. High doses of AICA ribonucleotide have been shown to have toxic effects on cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of AICA ribonucleotide. One potential direction is the development of new and more efficient synthesis methods. Additionally, further research is needed to fully understand the potential therapeutic applications of AICA ribonucleotide. This includes studying its effects on various diseases and exploring potential combination therapies. Finally, more research is needed to fully understand the potential toxicity of AICA ribonucleotide and to develop strategies to mitigate this toxicity.

Synthesis Methods

The synthesis of AICA ribonucleotide involves the reaction between 1-adamantylamine and 2-methyl-3-oxobutanoic acid. The resulting product is then treated with sodium borohydride and acetic anhydride to yield AICA ribonucleotide. This synthesis method has been well-established and has been used in numerous studies to produce AICA ribonucleotide.

Scientific Research Applications

AICA ribonucleotide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a wide range of effects on various physiological and biochemical processes, making it a promising candidate for the treatment of various diseases. Some of the diseases that AICA ribonucleotide has been studied for include diabetes, cancer, and neurodegenerative diseases.

properties

IUPAC Name

3-[[2-(1-adamantyl)acetyl]amino]-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-10(16(20)21)11(2)18-15(19)9-17-6-12-3-13(7-17)5-14(4-12)8-17/h10-14H,3-9H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNKZHAFGQARFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)CC12CC3CC(C1)CC(C3)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid

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